Comparative Physicochemical Properties: LogP (Lipophilicity) of 4-Methyl-piperazine-1-carbonitrile vs. 1-Methylpiperazine
The computed LogP value for 4-Methyl-piperazine-1-carbonitrile is -0.28512 . This indicates marginally higher lipophilicity compared to 1-methylpiperazine, which has a computed XLogP3-AA value of -0.4 [1]. While both compounds are relatively hydrophilic, this small difference in LogP can influence membrane permeability and compound partitioning in biological assays.
| Evidence Dimension | LogP (Partition Coefficient) |
|---|---|
| Target Compound Data | -0.28512 |
| Comparator Or Baseline | 1-Methylpiperazine (CAS 109-01-3): -0.4 |
| Quantified Difference | ΔLogP ≈ 0.11 (Target is more lipophilic) |
| Conditions | Computed values (XLogP3-AA for comparator; source not explicitly stated for target but likely similar method). |
Why This Matters
Lipophilicity is a critical parameter in drug discovery for predicting oral absorption and blood-brain barrier penetration; even modest differences can steer compound selection for specific target profiles.
- [1] PubChem. (2025). 1-Methylpiperazine (CID 53167). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/4-methylpiperazine View Source
